Methyl m-tolyl sulfide

Vue d'ensemble

Description

Methyl m-tolyl sulfide is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

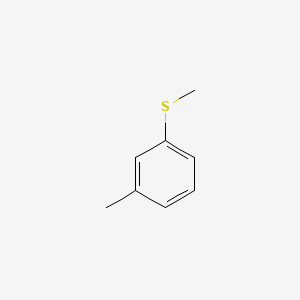

Methyl m-tolyl sulfide (C8H10S), also known as 3-methylthioanisole, is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including oxidation processes, enzymatic reactions, and potential applications in synthetic chemistry.

- Molecular Formula : C8H10S

- Molecular Weight : 138.23 g/mol

- CAS Number : 4886-77-5

Oxidation Reactions

One of the significant areas of research surrounding this compound is its oxidation. The oxidation of this compound can yield various products, including sulfoxides, which are valuable intermediates in organic synthesis.

Case Study: Enzymatic Oxidation

A study demonstrated that this compound undergoes oxidation using Saccharomyces cerevisiae (baker's yeast) as a biocatalyst. This process yielded R-sulfoxide with high enantiomeric excess (92% ee) and good yield (60%) after purification. The study emphasized the simplicity and effectiveness of using yeast for such transformations, making it accessible for non-experts in synthetic organic chemistry .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further exploration in pharmaceuticals. Its structural similarity to other thioether compounds suggests potential efficacy against various microbial strains.

Toxicological Profile

The compound is classified as an irritant and poses certain health risks if mishandled. Acute toxicity studies have indicated that it may cause irritation upon contact with skin or eyes, necessitating proper safety measures during handling .

Comparison of Oxidation Methods

The following table summarizes different methods for oxidizing this compound and their respective yields:

| Method | Catalyst | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Baker's Yeast | Saccharomyces cerevisiae | 60 | 92 |

| Chloroperoxidase | Hydrogen Peroxide | Varies | Not specified |

| Heteropoly Tungstates | Tungstate Compounds | Varies | Not specified |

Internal Dynamics and Structural Analysis

Recent studies utilizing rotational spectroscopy have provided insights into the internal dynamics of methyl m-tolyl sulfoxide in the gas phase. The research revealed a single conformer with low-barrier internal rotation, indicating a unique interaction between the sulfur atom and the adjacent methyl group. This finding has implications for understanding the stereochemistry and reactivity of sulfoxides .

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Sulfoxides and Sulfones

Methyl m-tolyl sulfide serves as a precursor in the synthesis of sulfoxides and sulfones. The oxidation of MMTS can be achieved using various oxidizing agents such as hydrogen peroxide or ruthenium tetroxide, resulting in the formation of methyl m-tolyl sulfoxide (MTSO) and methyl m-tolyl sulfone, respectively. These oxidation reactions are significant in organic synthesis, providing pathways to more complex molecules.

2. Catalytic Reactions

MMTS has been explored as a catalyst in several organic reactions. For example, studies have demonstrated its utility in C–S borylation reactions, where it acts as a substrate for the introduction of boron into aryl sulfides, facilitating further functionalization of these compounds . Additionally, MMTS has been utilized in the preparation of homoallylic alcohols through allylation reactions involving aldehydes .

Biological Applications

1. Potential Biological Interactions

While direct research on the biological effects of MMTS is limited, its structural similarities to other thioethers suggest possible interactions within biological systems. Thioethers can participate in hydrogen bonding and may interact with proteins containing thiol groups. This interaction potential warrants further investigation into MMTS's role in biochemical pathways or as a potential therapeutic agent.

Case Study 1: Oxidation Mechanisms

A notable study investigated the oxidation of MMTS using baker's yeast as a biocatalyst. The results indicated that this method could produce sulfoxides with high enantiomeric excess, showcasing the compound's potential for use in asymmetric synthesis . This biocatalytic approach highlights the environmental benefits of using biological systems for chemical transformations.

Case Study 2: Spectroscopic Analysis

Recent research employed advanced spectroscopic techniques to analyze the internal dynamics of related compounds such as methyl p-tolyl sulfoxide. Although focused on p-substituted derivatives, insights into molecular behavior and reactivity can inform studies on MMTS . Understanding these dynamics is crucial for predicting reactivity patterns and optimizing synthetic routes.

Propriétés

IUPAC Name |

1-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQVSQDSAZSABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197618 | |

| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-77-5 | |

| Record name | 1-Methyl-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfide, methyl m-tolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004886775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(methylthio)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4886-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformation of 3-methylthioanisole change upon excitation to the S1 state, and what are the implications of these changes?

A: The research paper [] investigates the conformational changes of 3-methylthioanisole upon excitation to the S1 (ππ) state using spectroscopic techniques and theoretical calculations. The study reveals distinct conformational dynamics for the trans and cis* isomers of this molecule:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.